molecular formula C3H9ClFN B1447001 2-Fluoropropan-1-amine hydrochloride CAS No. 2098116-13-1

2-Fluoropropan-1-amine hydrochloride

Cat. No.: B1447001
CAS No.: 2098116-13-1
M. Wt: 113.56 g/mol
InChI Key: PWMCOIMMDLINMM-UHFFFAOYSA-N
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Description

2-Fluoropropan-1-amine hydrochloride: is a chemical compound with the molecular formula C3H9ClFN. It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropropan-1-amine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of a halogenated propane derivative with ammonia or an amine. For example, 2-fluoropropane can be reacted with ammonia in the presence of a catalyst to produce 2-fluoropropan-1-amine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoropropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 2-fluoropropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it valuable in drug design and development .

Comparison with Similar Compounds

  • 2-Fluoroethan-1-amine hydrochloride
  • 2-Fluorobutan-1-amine hydrochloride
  • 2-Fluoropentan-1-amine hydrochloride

Comparison: 2-Fluoropropan-1-amine hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other fluorinated amines. The presence of the fluorine atom at the second carbon position enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMCOIMMDLINMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098116-13-1
Record name 2-fluoropropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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